molecular formula C20H24N2O2S2 B2770966 (4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706225-27-5

(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2770966
CAS No.: 1706225-27-5
M. Wt: 388.54
InChI Key: OFSMDBZFPFUKPR-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H24N2O2S2 and its molecular weight is 388.54. The purity is usually 95%.
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Biological Activity

The compound (4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule with the molecular formula C16H18N2OSC_{16}H_{18}N_{2}OS. This compound features a morpholine ring and a thiazepane structure, linked through a ketone functional group, alongside a thiophene moiety. Its unique structural attributes suggest potential biological activities, particularly in medicinal chemistry.

The compound's structure can be represented as follows:

 4 Morpholinophenyl 7 thiophen 2 yl 1 4 thiazepan 4 yl methanone\text{ 4 Morpholinophenyl 7 thiophen 2 yl 1 4 thiazepan 4 yl methanone}

Key Structural Features

  • Morpholine Ring : Known for its role in enhancing solubility and bioavailability.
  • Thiazepane Structure : Imparts unique pharmacological properties.
  • Thiophene Moiety : Contributes to the compound's electronic properties.

Synthesis

The synthesis of this compound typically involves multi-step processes. Recent advancements include microwave-assisted synthesis techniques that enhance yields and reduce reaction times significantly.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. Preliminary studies suggest potential applications in the following areas:

1. Anticancer Activity

  • Inhibitory effects on cancer cell proliferation have been observed in vitro. The compound may interact with specific cellular pathways involved in tumor growth.

2. Neuropharmacological Effects

  • Similar compounds have shown activity against serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .

3. Antimicrobial Properties

  • Preliminary tests indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the uniqueness of this compound in terms of biological activity.

Compound NameStructure FeaturesBiological ActivityUniqueness
2-Chlorophenyl(morpholin-4-yl)methanoneChlorinated phenyl and morpholineAntimicrobialLacks thiazepane structure
7-Methylthieno[2,3-e][1,4]diazepinDiazepine instead of thiazepaneCNS activityDifferent ring structure
6-(Thiophen-2-ylmethyl)-6,7-dihydro-pyrrolo[3,4-b]pyridinPyrrolidine derivative with thiopheneAnticancerDifferent heterocyclic system

The inclusion of both morpholine and thiazepane rings in this compound provides distinct pharmacological properties not found in other compounds listed.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c23-20(16-3-5-17(6-4-16)21-9-12-24-13-10-21)22-8-7-19(26-15-11-22)18-2-1-14-25-18/h1-6,14,19H,7-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSMDBZFPFUKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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